
Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Facile Synthesis of 2,3-Dihydrobenzofuran Derivatives
The synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues has been achieved through an innovative electrochemical process. This method involves the generation of aryl radicals and their subsequent 5-exo cyclization, followed by carboxylation of 2-allyloxybromobenzenes. Methyl 4-tert-butylbenzoate serves as an effective electron-transfer mediator in this reaction, facilitating the synthesis of these compounds .
Molecular Structure Elucidation
The molecular structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was determined using a combination of NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction. This compound was synthesized through a two-step process beginning with 3,5-dihydroxybenzoate and involving a thermal one-pot cyclization with propargyl bromide, followed by base-catalyzed hydrolysis .
Chiral Synthesis and Optical Resolution
Methyl 6,7-dichloro-2,3-dihydrobenzo(b)furan-2-carboxylate was synthesized and its optical isomers were separated. The resolution of the carboxylic acid precursor was efficiently achieved using l-and d-menthyl esters, which were then converted to the enantiomers of the target compound. Additionally, a chiral synthesis approach was employed, yielding high optical purity through acid-catalyzed cyclization of a β-hydroxysulfide derived from optically active glycidyl phenyl sulfide. The optical resolution method proved to be more advantageous for large-scale production due to economic and operational considerations .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate, the synthesis methods and molecular structure elucidation of related compounds suggest that similar analytical techniques could be applied to determine these properties. Techniques such as NMR, ESI-MS, FT-IR, and X-ray diffraction are valuable tools for characterizing the physical and chemical properties of such compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related 2,3-dihydrobenzofuran derivatives indicate that these compounds can participate in various chemical transformations. The electrochemical aryl radical generation and cyclization-carboxylation sequence, as well as the thermal cyclization and base-catalyzed hydrolysis, are key reactions that could potentially be applied to the synthesis of this compound. The chiral synthesis and optical resolution techniques also highlight the potential for producing enantiomerically pure forms of these compounds .
Applications De Recherche Scientifique
Orthogonal Synthesis and Bioactive Benzofurans
Takabatake et al. (2020) discovered a synthetic route for methyl 2-formylbenzofuran-7-carboxylate, a common intermediate, to efficiently assemble bioactive benzofurans. They employed an artificial intelligence system, SYNSUP, to explore synthetic routes, leading to the novel orthogonal synthesis of various benzofuran derivatives. This study highlights the potential of benzofuran compounds in drug development and the innovative use of AI in organic synthesis Takabatake et al., 2020.
Aminopyrrole Derivatives from Isoxazole
Galenko et al. (2019) developed a synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, demonstrating the versatility of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate derivatives in synthesizing complex heterocyclic structures. This work provides valuable insights into the synthesis of pyrrole-containing products, which are significant in pharmaceutical research Galenko et al., 2019.
Benzofuran-7-carboxamides as PARP-1 Inhibitors
Studies on benzofuran-7-carboxamides revealed their potential as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, suggesting the therapeutic relevance of benzofuran derivatives in cancer treatment. This research emphasizes the importance of structural variation in optimizing potency and elucidating structure-activity relationships Sunkyung Lee et al., 2012.
Antioxidant Activities of Benzofuran Derivatives
Wenjie Li et al. (2012) isolated novel compounds from Liriope muscari, including derivatives of methyl 7-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, and assessed their in vitro antioxidant activities. This research underscores the potential of benzofuran derivatives in developing antioxidant agents Wenjie Li et al., 2012.
Electrochemical Synthesis of Benzofuran Derivatives
Senboku et al. (2011) reported the electrochemical synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating an innovative approach to synthesizing benzofuran derivatives. This method offers a novel pathway for the synthesis of complex organic compounds, potentially useful in various applications Senboku et al., 2011.
Orientations Futures
Mécanisme D'action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives, however, are known to influence a wide array of biological and pharmacological applications .
Result of Action
Benzofuran derivatives have been reported to exhibit significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Such factors can significantly impact the effectiveness of benzofuran derivatives .
Analyse Biochimique
Biochemical Properties
Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit certain enzymes, which can lead to the suppression of tumor growth and the inhibition of bacterial proliferation . The interactions between this compound and these biomolecules are primarily based on binding affinities and the ability to form stable complexes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular functions and metabolic activities. The compound’s impact on cellular metabolism includes the regulation of metabolic flux and the levels of specific metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it can activate certain signaling pathways that promote cell death in tumor cells. These molecular interactions are crucial for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to the compound can lead to sustained changes in cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor suppression and antibacterial activity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biological effects.
Propriétés
IUPAC Name |
methyl 7-amino-2,3-dihydro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJDTPGYUJTDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


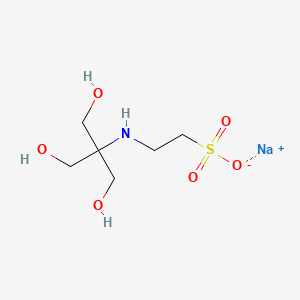
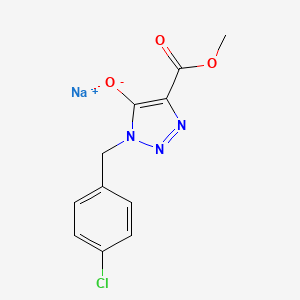
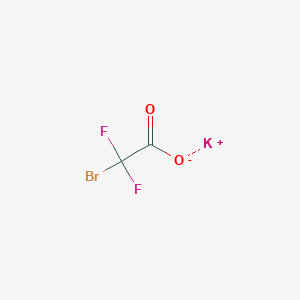


![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)
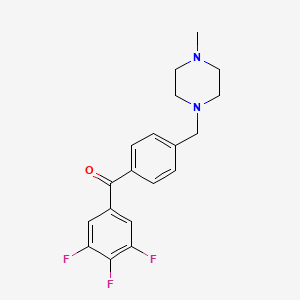
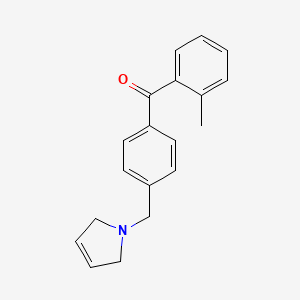


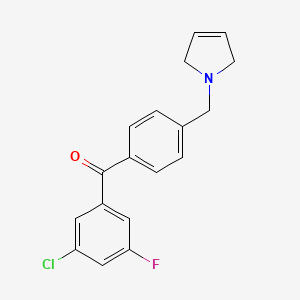
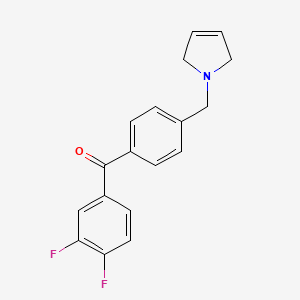
![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)